4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Synthesis of 5-bromofuran-2-yl hydrazide: The 5-bromofuran-2-carboxylic acid is then converted to its hydrazide derivative by reaction with hydrazine hydrate.
Cyclization to form 1,2,4-oxadiazole: The hydrazide is then reacted with a suitable nitrile, such as pyridine-4-carbonitrile, under acidic conditions to form the 1,2,4-oxadiazole ring.
Final coupling: The resulting 1,2,4-oxadiazole derivative is then coupled with a pyridine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The furan and oxadiazole rings can undergo oxidation or reduction under appropriate conditions.
Cycloaddition reactions: The compound can participate in cycloaddition reactions due to the presence of multiple reactive sites.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the furan and oxadiazole rings.
Scientific Research Applications
4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(5-Chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(5-Methylfuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(5-Nitrofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Uniqueness
4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This allows for the synthesis of a wide range of derivatives with potentially diverse biological and chemical properties.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-2-1-8(16-9)10-14-11(17-15-10)7-3-5-13-6-4-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPYIPZXBCXTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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